{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
Description
Properties
CAS No. |
1856028-83-5 |
|---|---|
Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C13H23N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3 |
InChI Key |
JKWSRGIIYATFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, 3-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde serves as the precursor. Isobutyl bromide undergoes nucleophilic substitution with hydrazine hydrate at 80°C in ethanol, followed by cyclization with acetylacetone to yield 1-(2-methylpropyl)-1H-pyrazol-5-yl methanol.
Critical Conditions :
Functionalization of the Pyrazole Intermediate
The hydroxyl group of the pyrazole-methanol intermediate is converted to a better leaving group. Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C produces the corresponding chloride, which reacts with (oxolan-2-yl)methylamine in the presence of triethylamine (TEA).
Reaction Scheme :
Optimization Data :
Synthetic Route 2: Reductive Amination Strategy
Aldehyde Intermediate Preparation
Oxidation of 1-(2-methylpropyl)-1H-pyrazol-5-yl methanol using pyridinium chlorochromate (PCC) in DCM yields the corresponding aldehyde. Concurrently, (oxolan-2-yl)methylamine is prepared via hydrogenation of 2-nitromethyltetrahydrofuran over a Raney nickel catalyst.
Reductive Coupling
The aldehyde and amine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer). This one-pot method avoids isolation of intermediates, improving overall efficiency.
Performance Metrics :
| Condition | Value | Rationale |
|---|---|---|
| Reaction Time | 12 hours | Ensures complete imine formation |
| Temperature | 25°C | Balances kinetics and selectivity |
| Yield | 72–75% |
Alternative Method: Mitsunobu Reaction for Ether Linkage
Direct Coupling Approach
A Mitsunobu reaction couples 1-(2-methylpropyl)-1H-pyrazol-5-yl methanol with (oxolan-2-yl)methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran. This method achieves stereoretention but requires strict anhydrous conditions.
Key Observations :
-
Solvent : THF enhances reagent solubility.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential.
Industrial-Scale Optimization Challenges
Solvent Selection and Recycling
Aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but complicate downstream processing. Recent advances use switchable solvents (e.g., CO₂-triggered polarity changes) to facilitate recycling.
Catalytic Improvements
Palladium-catalyzed amination has been explored but shows limited success due to catalyst poisoning by the pyrazole nitrogen. Alternative catalysts like copper(I) iodide in ligand-free conditions are under investigation.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity is influenced by its functional groups:
- Amine Group : Engages in nucleophilic substitution reactions.
- Pyrazole Ring : Capable of electrophilic aromatic substitution, particularly under acidic conditions.
- Oxolane Ring : Potential for ring-opening reactions, allowing for further derivatization.
The pyrazole moiety in this compound has been associated with various pharmacological activities, including:
- Anti-inflammatory : Potential to reduce inflammation in biological systems.
- Analgesic : May provide pain relief through modulation of pain pathways.
- Antimicrobial : Shows promise in inhibiting microbial growth.
Scientific Research Applications
The applications of this compound span several fields:
Medicinal Chemistry
The unique structure of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine makes it a candidate for drug development:
- Drug Design : Utilized as a scaffold for synthesizing new therapeutic agents targeting specific biological pathways.
- Bioassays : Employed in studies to evaluate interactions with enzymes or receptors.
Chemical Synthesis
This compound serves as a building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique functional groups allow for the creation of more complex structures through various organic reactions.
Material Science
The properties of this compound can be leveraged in developing new materials:
- Polymer Chemistry : Investigated for its potential use in creating specialty polymers with desirable properties.
Case Studies and Research Findings
Research into the applications of this compound has yielded promising results:
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in cell cultures, suggesting potential therapeutic use in treating inflammatory diseases.
- Analgesic Activity Assessment : Animal model studies indicated that administration of this compound resulted in reduced pain response, supporting its potential as an analgesic agent.
- Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazole-based amines:
| Compound Name | Substituent at Pyrazole 1-Position | Amine Group | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| {[1-(2-Methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (Target) | 2-Methylpropyl (isobutyl) | (Oxolan-2-yl)methyl | C₁₃H₂₃N₃O | 237.34 | 1856092-57-3 | High lipophilicity, moderate polarity |
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | Ethyl | (Oxolan-2-yl)methyl | C₁₁H₁₉N₃O | 209.29 | 1594675-16-7 | Lower MW, reduced steric bulk |
| propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine | 2,2,2-Trifluoroethyl | Propyl | C₉H₁₅F₃N₃ | 222.24 | 1856027-21-8 | Electron-withdrawing CF₃ group |
| 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine | 4-(Propan-2-yl)phenyl | None (primary amine) | C₁₃H₁₇N₃ | 215.3 | 3524-29-6 | Aromatic substituent, higher rigidity |
Key Observations:
Polarity : The oxolan group introduces hydrogen-bonding capacity, balancing the lipophilic isobutyl moiety. This contrasts with trifluoroethyl analogs (e.g., C₉H₁₅F₃N₃), where the CF₃ group increases electronegativity and metabolic stability .
Steric Effects : The bulkier isobutyl substituent may hinder binding to flat active sites compared to smaller alkyl groups (ethyl or methyl) .
Challenges and Distinguishing Features
- Metabolic Stability : The isobutyl group may resist oxidative degradation compared to linear alkyl chains, as seen in ethyl or propyl analogs .
- Solubility : The oxolan group’s polarity could mitigate the low solubility caused by the isobutyl group, a trade-off absent in purely aromatic (e.g., C₁₃H₁₇N₃ ) or fluorinated analogs.
- Supplier Availability : The target’s close analog, (1-Methyl-1H-pyrazol-5-yl)methylamine, is listed as a commercial building block (), indicating its utility in high-throughput organic synthesis.
Biological Activity
The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential through various studies and data analyses.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring and an oxolane moiety. The molecular formula is , with a molecular weight of approximately 218.29 g/mol. Its structural components suggest potential interactions with biological targets, particularly in enzymatic pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound of interest. For instance, derivatives of 1-methyl-1H-pyrazol-5-amine have shown significant antifungal activity against Valsa mali, with an effective concentration (EC50) value of 0.64 mg/L, indicating its potency compared to known antifungal agents like allicin and tebuconazole .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | EC50 (mg/L) | Comparison |
|---|---|---|
| Compound 7f | 0.64 | Better than allicin (26.0) but less than tebuconazole (0.33) |
| Allicin | 26.0 | - |
| Tebuconazole | 0.33 | - |
The mechanism by which these compounds exert their antifungal effects involves inducing oxidative stress in fungal cells. Studies have shown that compounds like 7f can cause hyphal shrinkage, increase reactive oxygen species (ROS), and modulate antioxidant enzyme activities, leading to lipid peroxidation and cell death .
Antibacterial Activity
In addition to antifungal properties, related pyrazole compounds have demonstrated antibacterial activity. For example, certain derivatives exhibited notable efficacy against Pseudomonas syringae with a minimum inhibitory concentration (MIC90) value of 1.56 mg/L, outperforming conventional antibiotics like streptomycin sulfate .
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound | MIC90 (mg/L) | Comparison |
|---|---|---|
| Compound 7b | 1.56 | Better than allicin and bismerthiazol |
| Allicin | Not specified | - |
| Streptomycin sulfate | Not specified | - |
Study on Synthesis and Evaluation
A significant study focused on the synthesis of novel pyrazole derivatives incorporated with disulfide moieties for enhanced antimicrobial properties was conducted. The results indicated that these derivatives not only inhibited fungal growth effectively but also showed promising results in in vivo models against plant pathogens .
Pharmacodynamic Studies
Pharmacodynamic evaluations using rat models demonstrated that certain pyrazole compounds exhibit favorable bioavailability and efficacy profiles, making them suitable candidates for further development as therapeutic agents for infectious diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine and its structural analogs?
- Methodological Answer : The synthesis of pyrazole-amine derivatives typically involves multi-step reactions, such as:
- Cyclization : Thiourea analogs or hydrazides are cyclized using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form pyrazole cores .
- Substitution Reactions : Nucleophilic substitution reactions introduce substituents like oxolane-methyl groups. For example, reacting pre-synthesized pyrazole intermediates with oxolane-containing electrophiles .
- One-Pot Methods : Solvent-free condensation of barbituric acids, aldehydes, and pyrazol-5-amines improves efficiency and reduces purification steps .
Key intermediates are often characterized by IR, NMR, and X-ray crystallography to confirm regioselectivity and purity .
Q. How is the structural characterization of pyrazole-amine derivatives performed?
- Methodological Answer : Structural elucidation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrazole C-3 vs. C-5 positions) .
- IR : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C=N (pyrazole ring) .
- X-Ray Crystallography : Resolves stereochemistry and confirms regioselectivity, as seen in halogenated pyrazole regioisomers .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound during synthesis?
- Methodological Answer : Optimization involves:
- Reagent Selection : Using POCl₃ for cyclization improves regioselectivity over traditional acids .
- Temperature Control : Maintaining 120°C during cyclization minimizes side reactions .
- Solvent-Free Conditions : Reduces byproducts and enhances reaction efficiency, as demonstrated in one-pot syntheses of pyrazolo-pyrimidines .
- Chromatography : Flash chromatography or recrystallization (e.g., using ethanol) isolates high-purity products (>95%) .
Q. How do structural modifications influence the biological activity of pyrazole-amine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antitubercular activity by increasing membrane permeability .
- Bulkier Groups (e.g., 2-methylpropyl): Improve metabolic stability but may reduce receptor binding affinity .
- Heterocyclic Additions : Introducing oxolane or pyrazine rings modulates solubility and target engagement .
- In Vitro Assays : Comparative testing against bacterial strains (e.g., Mycobacterium tuberculosis) or cancer cell lines quantifies potency changes .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays using M. tuberculosis or Gram-positive/-negative bacteria .
- Anticancer Screening : Cell viability assays (e.g., MTT) on human cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Carbonic anhydrase inhibition studies to assess therapeutic potential for metabolic disorders .
Positive controls (e.g., isoniazid for antitubercular activity) validate assay reliability .
Q. How can computational methods like molecular docking elucidate the mechanism of action?
- Methodological Answer : Computational approaches include:
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cholecystokinin receptors or tubulin .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with pyrazole NH₂) for activity .
- MD Simulations : Assesses binding stability over time (e.g., 100-ns trajectories) .
Results guide rational design of analogs with improved affinity .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of pyrazole-amine derivatives?
- Methodological Answer : Contradictions arise from:
- Assay Variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) or cell lines .
- Compound Stability : Degradation under storage conditions (e.g., light exposure) alters efficacy .
Resolution Strategies : - Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
- Stability Studies : HPLC monitoring under varied conditions (pH, temperature) identifies degradation products .
- Comparative Studies : Test compounds side-by-side in multiple assays to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
